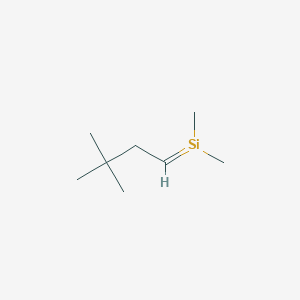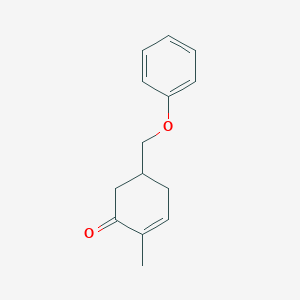![molecular formula C10H15NO5Si B14416643 Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate CAS No. 86208-63-1](/img/structure/B14416643.png)
Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate is an organic compound characterized by the presence of a cyano group, a trimethylsilyl group, and ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate can be synthesized through a crossed Claisen condensation reaction. This involves the reaction of diethyl oxalate with methyl cyanoacetate in the presence of magnesium methoxide . The reaction conditions typically require an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Condensation Reactions: The compound can participate in further condensation reactions to form more complex molecules.
Common Reagents and Conditions
Magnesium Methoxide: Used in the initial synthesis of the compound.
Sodium Methoxide: Can be used to replace magnesium methoxide in some reactions, leading to different products.
Major Products Formed
Dimethyl 3-amino-2-cyanopent-2-enedioate: Formed when sodium methoxide is used instead of magnesium methoxide.
Methyl 3-amino-2-cyano-4-phenylsulfinylbut-2-enoate: Formed in reactions involving phenyl cyanomethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The cyano group and ester functionalities make it a versatile intermediate in organic synthesis. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites in the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2-cyano-3-hydroxybut-2-enedioate: Similar structure but lacks the trimethylsilyl group.
Methyl 3-amino-2-cyano-4-phenylsulfinylbut-2-enoate: Contains a phenylsulfinyl group instead of the trimethylsilyl group.
Uniqueness
Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the molecule. This makes it a valuable intermediate in organic synthesis and other applications.
Eigenschaften
CAS-Nummer |
86208-63-1 |
|---|---|
Molekularformel |
C10H15NO5Si |
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
dimethyl 2-cyano-3-trimethylsilyloxybut-2-enedioate |
InChI |
InChI=1S/C10H15NO5Si/c1-14-9(12)7(6-11)8(10(13)15-2)16-17(3,4)5/h1-5H3 |
InChI-Schlüssel |
MDNXSRJRENQTML-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C(C(=O)OC)O[Si](C)(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
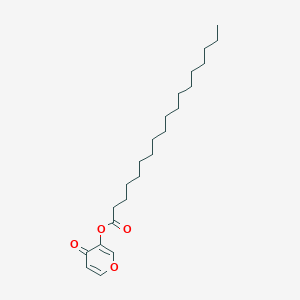
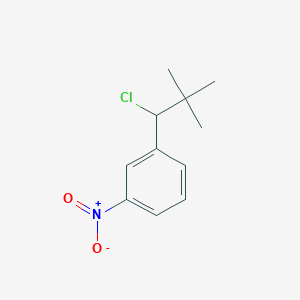
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)
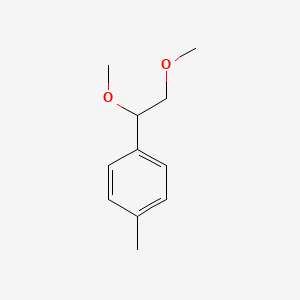

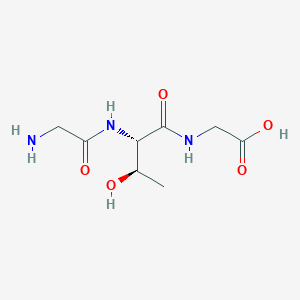
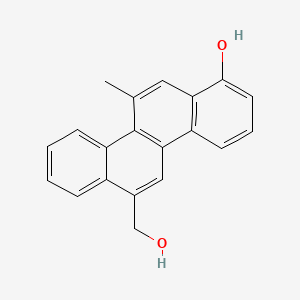
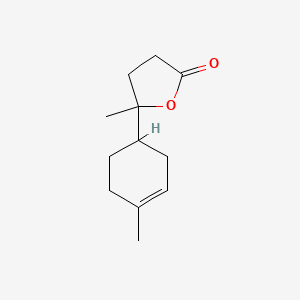
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)
